rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans
Overview
Description
Rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a cyclopropane derivative that is commonly used as a research tool in the field of neuroscience due to its ability to modulate certain neurotransmitter systems. In
Scientific Research Applications
Rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans has been extensively studied for its potential applications in scientific research. This compound is commonly used as a research tool in the field of neuroscience due to its ability to modulate certain neurotransmitter systems. Specifically, this compound has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and reward processing.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans involves the inhibition of dopamine and norepinephrine reuptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased activation of postsynaptic receptors. The net effect of this mechanism of action is an increase in dopaminergic and noradrenergic neurotransmission, which has been shown to have important effects on mood and reward processing.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. Studies have shown that this compound can increase locomotor activity, enhance cognitive function, and improve mood. In addition, this compound has been shown to have potential therapeutic applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
Advantages and Limitations for Lab Experiments
One of the main advantages of using rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans in laboratory experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to selectively target these neurotransmitter systems without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences in experimental outcomes.
Future Directions
There are many potential future directions for research involving rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans. One area of research could focus on the development of more selective and potent inhibitors of dopamine and norepinephrine reuptake. Another area of research could explore the potential therapeutic applications of this compound in the treatment of depression and ADHD. Additionally, future research could investigate the effects of this compound on other neurotransmitter systems and their potential implications for mood and behavior.
properties
IUPAC Name |
(1R,2S)-2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWPRLWVJNOFT-JHEYCYPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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